molecular formula C16H12Cl2O3 B1360668 3,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-58-5

3,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360668
M. Wt: 323.2 g/mol
InChI Key: NYQNNJLDOQXSBH-UHFFFAOYSA-N
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Description

3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . Its IUPAC name is (3,4-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is 323.17 . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, and Covalently-Bonded Unit Count can be computed .

Scientific Research Applications

Fungicidal Activities

3,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone derivatives show significant potential in fungicidal applications. For instance, the synthesis and use of related 1,3-dioxolan-4-yl)methyl]-1H-azoles demonstrate high fungicidal activities, highlighting the compound's relevance in agricultural and pharmaceutical research (Talismanov & Popkov, 2007).

Synthesis of Monoprotected 1,4-Diketones

The compound plays a crucial role in the synthesis of monoprotected 1,4-diketones. It's involved in photoinduced alkylation of enones, showcasing its importance in organic chemistry and material sciences (Mosca et al., 2001).

Photochemical Studies

Research indicates the utility of 3,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone in photochemically initiated reactions. Studies show its role in generating specific radicals and intermediates, contributing to a deeper understanding of photochemical processes (Hartgerink et al., 1971).

Ortho-Functionalized Benzophenone Derivatives

This compound is essential in synthesizing ortho-functionalized benzophenone derivatives, highlighting its significance in the development of new chemical entities and materials (Lukács et al., 2004).

Photoaddition Reactions

It's also involved in photoaddition reactions, such as the irradiation of 1,3-dioxin-4-ones, which leads to the formation of adducts with selectivity. This application is pertinent to photochemistry and synthesis of complex molecules (Graalfs & Mattay, 2010).

Polymer Science

In polymer science, the compound finds application in the radical polymerization process. It serves as an initiator in the polymerization of acrylates and methacrylates, demonstrating its versatility in materials science and engineering (Wang et al., 2011).

Environmental Impact Studies

It's also relevant in environmental science, particularly in studies related to the degradation of related compounds like benzophenone-3 in aquatic ecosystems (Guo et al., 2016).

properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQNNJLDOQXSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645084
Record name (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898759-58-5
Record name (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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